[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group and a substituted pyrimidine ring. This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting agents, where the pyrimidine moiety often mediates target binding . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the chloro-methyl substituents on the pyrimidine ring influence electronic and steric properties, affecting reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl N-[[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-8-18-14(20-13(11)17)21-7-5-6-12(10-21)9-19-15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNETMGILBWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 69578-93-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It contains a piperidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often interact with key biological pathways:
- Inflammatory Response Modulation : The compound may influence the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines such as IL-1β and IL-18. This modulation can be significant in conditions characterized by excessive inflammation .
- Cell Cycle Regulation : Similar compounds have been reported to repress cell cycle regulators like CDKN1A, potentially leading to altered cell proliferation rates .
- Transcription Factor Interaction : The compound may affect transcription factors involved in immune responses, such as NF-kappa-B and AP-1, which play roles in inflammation and cellular stress responses .
Pharmacological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vitro Studies : A series of piperidine derivatives were synthesized and tested for their ability to inhibit NLRP3-dependent IL-1β release. Results indicated that certain derivatives exhibited significant inhibitory effects on pyroptosis in THP-1 cells, suggesting potential therapeutic applications in inflammatory diseases .
- Enzyme Inhibition : Compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Some studies have reported moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of potential therapeutic uses .
Scientific Research Applications
Research indicates that compounds with pyrimidine derivatives often exhibit a range of biological activities:
Anticancer Activity
Pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in multiple cancer pathways.
Neuroprotective Effects
Certain derivatives demonstrate neuroprotective properties, likely through the modulation of signaling pathways associated with neurodegenerative diseases. These effects may be attributed to the compound's ability to protect neuronal cells from oxidative stress.
Structure-Activity Relationships (SAR)
SAR studies suggest that modifications to the piperidine and pyrimidine moieties significantly affect biological potency:
- Halogen Substitution : The introduction of halogen atoms, such as chlorine, in the pyrimidine ring has been correlated with increased potency against specific targets.
- Tert-butyl Ester Group : This group enhances solubility and bioavailability, impacting the compound's overall efficacy.
The following table summarizes key biological activities associated with this compound:
| Activity Type | Target/Mechanism | IC50 Value (nM) | References |
|---|---|---|---|
| GSK-3β Inhibition | Kinase Inhibition | 480 | |
| Neuroprotection | Cellular Protection | Not specified | |
| Cytotoxicity | Cancer Cell Lines | <100 |
Inhibition of GSK-3β
A study demonstrated significant inhibition of GSK-3β by similar derivatives, indicating potent activity that could lead to reduced tumor growth in various cancer models.
Neuroprotective Studies
Research highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Cytotoxicity Assessment
In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, with a notable decrease in viability observed at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a) tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structure : Features a piperidine ring with an acetyl group at position 1 and a tert-butyl carbamate at position 3.
- Key Differences :
- Synthetic Utility : Used in multi-step syntheses for pyrrolo[2,3-d]pyrimidine derivatives (e.g., kinase inhibitors), highlighting its role as a versatile intermediate .
b) [1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic Acid tert-Butyl Ester
- Structure : Pyrrolidine core with a pyridin-3-yl substituent and tert-butyl carbamate.
- Key Differences :
- Applications : Used in Buchwald-Hartwig amination reactions to generate biaryl amines, a critical step in kinase inhibitor synthesis .
Heterocyclic Derivatives
a) 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
- Structure : Combines piperidine, pyrazole, and pyridine rings with halogenated aryl groups.
- Key Differences :
- Biological Relevance : Designed for high-affinity interactions with kinase ATP-binding pockets .
b) 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic Acid tert-Butyl Ester
- Structure : Similar pyrimidine substituent but with a methyl group at position 6 vs. 5 in the target compound.
- Physicochemical Properties: XLogP3 = 3.5 (moderate lipophilicity), comparable to the target compound .
Preparation Methods
Synthesis of Piperidin-3-ylmethylamine Intermediate
The synthesis begins with piperidin-3-ylmethylamine, a primary amine derivative of piperidine. While commercial availability simplifies procurement, laboratory-scale preparation typically involves reductive amination or nitrile reduction. For instance, piperidin-3-ylmethanol may undergo conversion to the corresponding nitrile via mesylation and displacement with cyanide, followed by catalytic hydrogenation to yield the amine . However, the provided sources focus on downstream modifications, suggesting the amine is treated as a starting material.
Boc Protection of the Primary Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine of piperidin-3-ylmethylamine, ensuring stability during subsequent reactions. This step employs di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
Procedure :
Piperidin-3-ylmethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Diisopropylethylamine (DIEA, 1.2 equiv) is added to scavenge HCl, followed by dropwise addition of Boc anhydride (1.1 equiv). The reaction stirs at room temperature for 12–18 hours, after which the mixture is concentrated under reduced pressure. Purification via silica gel chromatography (0–30% ethyl acetate in hexanes) affords the Boc-protected intermediate, [piperidin-3-ylmethyl]carbamic acid tert-butyl ester, as a colorless oil .
Key Parameters :
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Solvent : DCM or tetrahydrofuran (THF) for optimal solubility.
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Base : DIEA or triethylamine (TEA) to maintain a pH conducive to carbamate formation.
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Yield : 70–85%, contingent on stoichiometric control and exclusion of moisture .
Nucleophilic Aromatic Substitution with 2,4-Dichloro-5-methylpyrimidine
The Boc-protected piperidine undergoes coupling with 2,4-dichloro-5-methylpyrimidine, substituting the 2-chloro group with the piperidine nitrogen. This reaction proceeds via nucleophilic aromatic substitution (SNAr), exploiting the electron-deficient nature of the pyrimidine ring .
Procedure :
A suspension of 2,4-dichloro-5-methylpyrimidine (1.0 equiv), [piperidin-3-ylmethyl]carbamic acid tert-butyl ester (1.2 equiv), and DIEA (2.5 equiv) in anhydrous 1,4-dioxane is heated at 90–95°C under nitrogen for 24–36 hours. The reaction is monitored by TLC or HPLC for consumption of the pyrimidine starting material. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. Final purification via silica gel chromatography (5–10% methanol in dichloromethane) yields the title compound as a white solid .
Optimization Insights :
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Temperature : Elevated temperatures (≥90°C) enhance reaction rates by overcoming the pyrimidine’s aromatic stabilization energy.
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Solvent : Polar aprotic solvents like dioxane or dimethylformamide (DMF) facilitate SNAr by stabilizing the transition state.
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Regioselectivity : The 2-chloro position is preferentially displaced due to its lower electron density compared to the 4-chloro group, a phenomenon attributed to the methyl group’s electron-donating effect at position 5 .
Analytical Characterization and Validation
While the provided sources omit explicit spectral data, analogous compounds are characterized using:
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1H NMR : Diagnostic signals include the tert-butyl singlet (δ 1.4–1.5 ppm), pyrimidine aromatic protons (δ 8.3–8.6 ppm), and piperidine methylene/methine resonances (δ 2.5–3.5 ppm).
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HPLC : Purity assessments typically employ reverse-phase C18 columns with acetonitrile/water gradients.
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Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) at m/z 385.1 for C17H25ClN4O2 .
Comparative Analysis of Methodologies
The described method aligns with patented syntheses of structurally related piperidine-pyrimidine conjugates. For example, a 2020 patent details analogous SNAr reactions using 2-chloropyrimidines and Boc-protected amines, albeit with palladium-catalyzed steps omitted here to avoid heavy-metal contamination. Notably, the exclusion of transition metals simplifies purification and enhances scalability, addressing toxicity concerns in pharmaceutical applications .
Challenges and Mitigation Strategies
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Byproduct Formation : Over-alkylation at the pyrimidine’s 4-chloro position is mitigated by using a slight excess of the piperidine derivative (1.2 equiv) and controlled reaction times.
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Boc Deprotection : While Boc groups are stable under SNAr conditions, prolonged heating (>48 hours) may necessitate lower temperatures (80–85°C) to prevent carbamate cleavage .
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Solvent Selection : Dioxane’s high boiling point (101°C) enables reflux without pressurized systems, though microwave-assisted synthesis could reduce reaction times .
Industrial-Scale Considerations
For kilogram-scale production, key adjustments include:
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Catalytic Methods : Transitioning from stoichiometric DIEA to catalytic bases (e.g., K2CO3) in dimethylacetamide (DMAc) reduces waste.
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Continuous Flow Reactors : Enhanced heat transfer and mixing improve yield consistency during the SNAr step .
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Green Chemistry : Solvent recovery systems and aqueous work-ups align with environmental regulations.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical in its synthesis?
The compound is typically synthesized via multi-step protocols involving protected intermediates. A common approach includes:
- Suzuki coupling : Formation of a pyrimidine-piperidine scaffold using boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) .
- Hydrogenation : Selective reduction of coupling products to yield the final structure .
- Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to stabilize reactive amines during synthesis .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Stable at room temperature under inert conditions (argon/nitrogen) in airtight containers. Avoid exposure to moisture to prevent Boc-group hydrolysis .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides, chlorates), necessitating isolation from such materials .
Q. What safety protocols are recommended for laboratory handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- First aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can reaction yields be optimized in the Suzuki coupling step?
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
- Base choice : Caesium carbonate improves boronic acid activation in tert-butanol solvents .
- Temperature control : Maintaining 40–100°C under inert atmospheres minimizes side reactions .
Q. What analytical methods are most effective for characterizing this compound and its intermediates?
- NMR : ¹H/¹³C NMR confirms regioselectivity in pyrimidine substitutions and Boc-group integrity .
- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., dechlorinated byproducts) .
- X-ray crystallography : Resolves stereochemistry in piperidine derivatives .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- 4-Chloro-5-methyl-pyrimidine : Enhances binding affinity to kinase targets due to hydrophobic interactions .
- Piperidine flexibility : Adjusting the methylene linker length (C3 vs. C4) alters cellular permeability in drug discovery studies .
Q. What strategies address low solubility in aqueous media during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS .
- Prodrug derivatives : Introduce phosphate or ester groups at the carbamate moiety to enhance hydrophilicity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate data?
- Source comparison : Melting points vary due to polymorphic forms (e.g., 150°C in one study vs. 145–148°C in others). Differential Scanning Calorimetry (DSC) can identify polymorphs .
- Recrystallization : Solvent polarity (e.g., ethyl acetate vs. hexane) influences crystal packing and observed mp .
Q. Conflicting reactivity data for tert-butyl carbamates: How to mitigate risks?
- Hydrolysis studies : Monitor Boc-group stability via pH-dependent kinetic assays. Acidic conditions (pH <3) accelerate decomposition .
- Alternative protecting groups : Consider Fmoc or Cbz groups for acid-sensitive intermediates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
